N-[2-(1-Isopropyl-1H-indol-3-YL)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide
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Overview
Description
N-[2-(1-Isopropyl-1H-indol-3-YL)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
The synthesis of N-[2-(1-Isopropyl-1H-indol-3-YL)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide typically involves the coupling of an indole derivative with an appropriate carboxylic acid. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include refluxing in an appropriate solvent such as 1-propanol .
Chemical Reactions Analysis
N-[2-(1-Isopropyl-1H-indol-3-YL)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: The compound is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(1-Isopropyl-1H-indol-3-YL)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
N-[2-(1-Isopropyl-1H-indol-3-YL)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide can be compared with other indole derivatives such as:
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with similar synthetic routes.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C24H27N3O3 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
5,6-dimethoxy-N-[2-(1-propan-2-ylindol-3-yl)ethyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C24H27N3O3/c1-15(2)27-14-16(18-7-5-6-8-21(18)27)9-10-25-24(28)20-11-17-12-22(29-3)23(30-4)13-19(17)26-20/h5-8,11-15,26H,9-10H2,1-4H3,(H,25,28) |
InChI Key |
NEYLENMHQYXRQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)CCNC(=O)C3=CC4=CC(=C(C=C4N3)OC)OC |
Origin of Product |
United States |
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